5-Hydroxy-3-sulfanylpent-3-en-2-one
Description
5-Hydroxy-3-sulfanylpent-3-en-2-one (molecular formula: C₅H₁₀O₂S) is an organosulfur compound characterized by a linear chain containing a hydroxyl (-OH) group at position 5, a sulfanyl (-SH) group at position 3, and a ketone (=O) at position 2. Its SMILES notation is CC(=O)C(CCO)S, and its InChIKey is BEIYSLIPXPVYNV-UHFFFAOYSA-N .
Properties
CAS No. |
528825-09-4 |
|---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
5-hydroxy-3-sulfanylpent-3-en-2-one |
InChI |
InChI=1S/C5H8O2S/c1-4(7)5(8)2-3-6/h2,6,8H,3H2,1H3 |
InChI Key |
XHWVEHYJLJOREK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CCO)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-sulfanylpent-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-penten-2-one and thiol-containing compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of 3-penten-2-one.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-sulfanylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-Hydroxy-3-sulfanylpent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-sulfanylpent-3-en-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Research Implications and Uniqueness
This compound’s uniqueness lies in its dual thiol and enone functionalities, which are rare in natural or synthetic compounds.
- Flavor and Fragrance Chemistry: Thiols are key to tropical fruit and meat aromas; the ketone could add caramelized notes.
- Biochemical Probes : The sulfanyl group could act as a reactive handle for bioconjugation or studying redox biology.
Comparatively, sulfonamide derivatives (–4) are more pharmacologically oriented, while cyclic enolones () dominate in industrial flavoring .
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